

# synthesis of 2-Oxocycloheptane-1-carbaldehyde from cycloheptanone

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## Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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## Synthesis of 2-Oxocycloheptane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Oxocycloheptane-1-carbaldehyde** from cycloheptanone. The primary synthetic route involves a base-catalyzed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful synthesis and characterization of this valuable chemical intermediate.

## Overview of the Synthetic Pathway

The synthesis of **2-Oxocycloheptane-1-carbaldehyde** from cycloheptanone is achieved through a formylation reaction, specifically a Claisen condensation. In this reaction, cycloheptanone is treated with an excess of ethyl formate in the presence of a strong base, typically sodium ethoxide or sodium hydride. The base deprotonates the  $\alpha$ -carbon of cycloheptanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the desired  $\beta$ -ketoaldehyde,

**2-Oxocycloheptane-1-carbaldehyde.** Due to its tautomeric nature, the product is also known as 2-(hydroxymethylene)cycloheptanone.

## Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**. This protocol is based on established procedures for the formylation of cyclic ketones.

### Materials and Reagents

Reagent/Material	Grade	Supplier
Cycloheptanone	Reagent	Major Chemical Supplier
Ethyl formate	Reagent	Major Chemical Supplier
Sodium metal	Reagent	Major Chemical Supplier
Anhydrous Ethanol	ACS	Major Chemical Supplier
Diethyl ether	Anhydrous	Major Chemical Supplier
Hydrochloric acid	Concentrated	Major Chemical Supplier
Sodium bicarbonate	Saturated Solution	In-house preparation
Anhydrous magnesium sulfate	Reagent	Major Chemical Supplier

### Detailed Synthesis Protocol

**Reaction Setup:** A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

**Procedure:**

- Preparation of Sodium Ethoxide:** In the reaction flask, add 200 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

- **Reaction Mixture Cooling:** Once all the sodium has dissolved, cool the sodium ethoxide solution to 0-5 °C using an ice bath.
- **Addition of Reactants:** In a separate flask, prepare a mixture of 56.1 g (0.5 mol) of cycloheptanone and 74.1 g (1.0 mol) of ethyl formate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will typically become a thick, yellowish slurry.
- **Workup:** Cool the reaction mixture in an ice bath and slowly add 200 mL of cold water. The mixture is then acidified to a pH of 3-4 with cold 6M hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).
- **Washing and Drying:** Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield **2-Oxocycloheptane-1-carbaldehyde** as a colorless to pale yellow oil.

## Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

Parameter	Value
Reactants	
Cycloheptanone (molar mass: 112.17 g/mol )	0.5 mol (56.1 g)
Ethyl formate (molar mass: 74.08 g/mol )	1.0 mol (74.1 g)
Sodium (molar mass: 22.99 g/mol )	0.5 mol (11.5 g)
Product	
2-Oxocycloheptane-1-carbaldehyde (molar mass: 140.18 g/mol )	
Theoretical Yield	70.1 g
Typical Reported Yield	65-75%

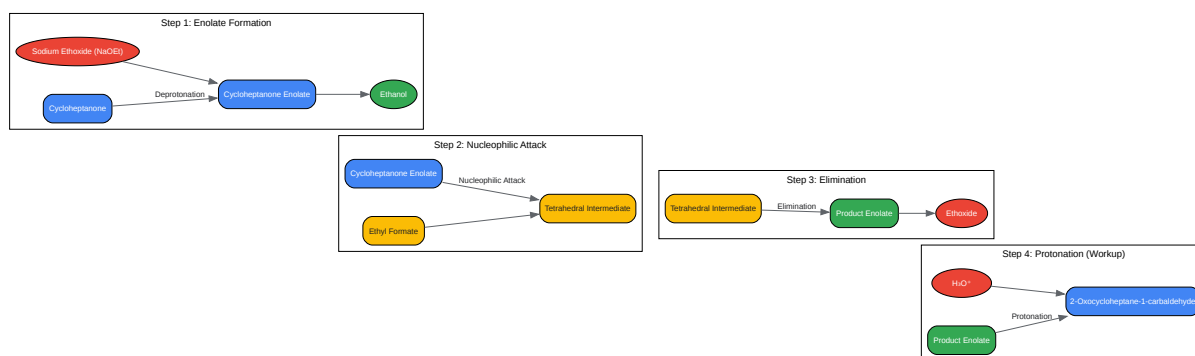
## Spectroscopic Data for Product Characterization

The identity and purity of the synthesized **2-Oxocycloheptane-1-carbaldehyde** can be confirmed by spectroscopic methods. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectra.

Spectroscopic Data	2-Oxocycloheptane-1-carbaldehyde
Appearance	Colorless to pale yellow oil
Boiling Point	~85-90 °C at 10 mmHg
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ in ppm)	~1.5-1.9 (m, 6H, -(CH <sub>2</sub> ) <sub>3</sub> -), ~2.3-2.6 (m, 4H, -CH <sub>2</sub> -C=O and -CH <sub>2</sub> -C=C-), ~8.6 (s, 1H, enolic -CH=O), ~9.8 (s, 1H, aldehydic -CHO, minor)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ in ppm)	~24, ~28, ~30, ~42, ~110 (enol C), ~190 (aldehyde C=O), ~205 (ketone C=O)
IR (neat, cm <sup>-1</sup> )	~2930, 2860 (C-H stretch), ~1710 (ketone C=O stretch), ~1640 (enol C=C stretch), ~1600 (enol C=O stretch)

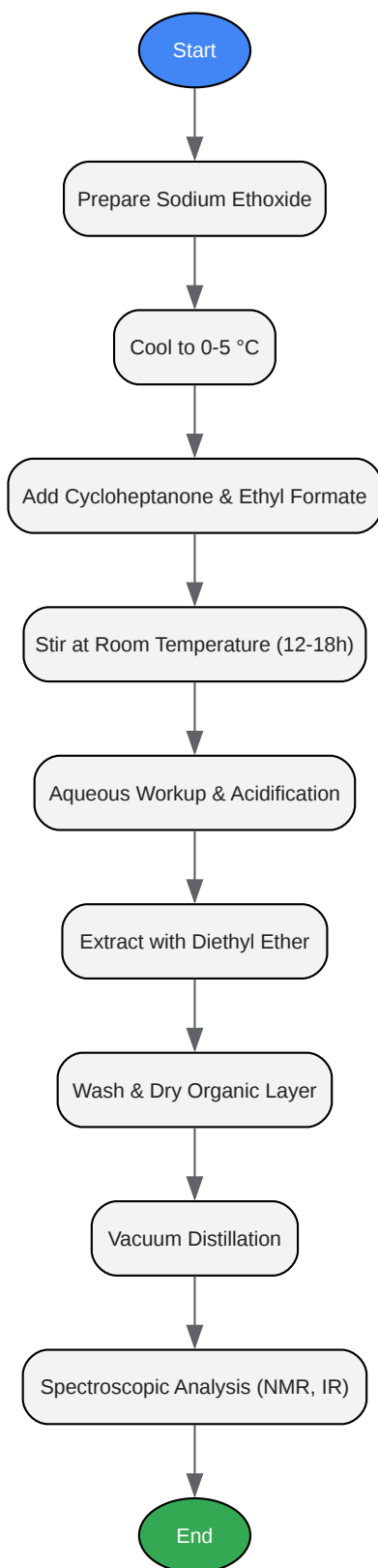
## Mechanistic Pathway and Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.



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Caption: Reaction mechanism for the Claisen condensation of cycloheptanone.



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Caption: Experimental workflow for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

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